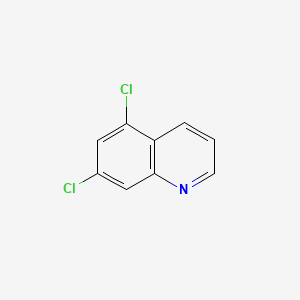

5,7-Dichloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYGNPWMLQHOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Cl)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617812 | |

| Record name | 5,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4964-77-6 | |

| Record name | 5,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5,7-Dichloroquinoline

An In-depth Technical Guide to the Synthesis of 5,7-Dichloroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its halogenated derivatives, this compound is a molecule of significant interest. It serves as a pivotal precursor and building block in the synthesis of complex pharmaceuticals, particularly in the development of novel antimicrobial and antiparasitic agents.[1] The strategic placement of chlorine atoms at the 5 and 7 positions profoundly influences the molecule's reactivity and biological activity, making its efficient synthesis a critical objective for researchers in drug discovery and development.

This guide provides a comprehensive exploration of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of classical ring-forming reactions and examine modern, multi-step strategies that offer greater control and efficiency. The discussion is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices that define each synthetic route.

Part 1: Classical Ring-Forming Methodologies

The foundational methods for quinoline synthesis involve constructing the heterocyclic ring system from acyclic precursors, typically an aniline derivative. These one-pot reactions, while historically significant, often require harsh conditions.

The Skraup Synthesis: A Forceful Condensation

The Skraup synthesis, first reported in 1880, is a powerful method for generating the quinoline core.[2][3] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4]

Mechanism and Rationale: The reaction's driving force is the acid-catalyzed dehydration of glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2] The aromatic amine then undergoes a Michael-type conjugate addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is finally aromatized by the oxidizing agent (traditionally nitrobenzene or arsenic acid) to yield the quinoline product.[4][5][6] The use of ferrous sulfate is a common modification to moderate the often violent and exothermic nature of the reaction.[3][7]

To synthesize this compound specifically, the required starting material is 3,5-dichloroaniline .[8] The substitution pattern of the aniline directly dictates the substitution on the resulting quinoline's benzene ring.

Diagram: The Skraup Synthesis Mechanism

Caption: General workflow of the Combes synthesis.

Part 2: Multi-Step Synthesis via Halogenation of Precursors

While classical methods offer direct access to the quinoline core, modern industrial syntheses often favor multi-step approaches that build a functionalized quinoline intermediate first, followed by halogenation. This strategy provides greater control over regioselectivity and often results in higher overall yields with safer reaction profiles. A prominent example is the synthesis of the related and commercially vital 4,7-dichloroquinoline, whose pathway provides a validated template. [9][10]

Step 1: Synthesis of a 7-Chloro-4-quinolinol Intermediate

This pathway begins by constructing a 4-hydroxyquinoline (quinolone) core, which is then converted to the chloro-derivative. The initial step is an adaptation of the Conrad-Limpach synthesis. [11][12] Mechanism and Rationale: The synthesis starts with the condensation of an aniline (m-chloroaniline for a 7-chloro product) with an activated ester like ethyl ethoxymethylenemalonate (EEMM). [9]This reaction forms an anilinoacrylate intermediate. The key step is the high-temperature thermal cyclization of this intermediate in a high-boiling solvent like diphenyl ether (Dowtherm A). [9][10]The reaction proceeds via an intramolecular electrophilic attack on the aniline ring, followed by the elimination of ethanol to form the ethyl ester of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Saponification (hydrolysis) of the ester followed by decarboxylation yields 7-chloro-4-quinolinol.

Experimental Protocol: Synthesis of 7-Chloro-4-quinolinol This protocol is based on the highly reliable procedure published in Organic Syntheses for the analogous 4,7-dichloroquinoline precursor. [9]

-

Anilinoacrylate Formation: Heat a mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) on a steam bath for 1 hour. The evolved ethanol is allowed to escape. The warm product is used directly in the next step.

-

Cyclization: Heat diphenyl ether (Dowtherm A) to boiling (approx. 250 °C) in a large flask. Pour the anilinoacrylate product from the previous step into the boiling solvent. Continue heating for 1 hour, during which the cyclized product crystallizes. Cool the mixture, filter, and wash with a non-polar solvent (e.g., petroleum ether) to remove the diphenyl ether.

-

Saponification: Mix the dried filter cake with 10% aqueous sodium hydroxide and reflux until all the solid ester dissolves (approx. 1 hour).

-

Acidification & Decarboxylation: Cool the saponification mixture and acidify with concentrated HCl to precipitate 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Collect the acid by filtration. Suspend the dried acid in diphenyl ether and boil for 1 hour to effect decarboxylation, yielding 7-chloro-4-quinolinol.

Step 2: Conversion of Quinolinol to Dichloroquinoline

The final step is the conversion of the hydroxyl group at the 4-position and the introduction of a second chlorine atom. For the target molecule, this compound, one would start with a 5-chloro-4-quinolinol and then introduce the second chlorine, or perform a direct dichlorination if the substrate is sufficiently activated. A more common industrial process is the conversion of a quinolinol to a chloroquinoline.

Mechanism and Rationale: The conversion of a 4-quinolinol to a 4-chloroquinoline is a standard transformation using a strong chlorinating agent like phosphorus oxychloride (POCl₃). [10][13]The hydroxyl group (in its keto-tautomer form, a quinolone) is converted into a better leaving group, which is then displaced by a chloride ion.

Experimental Protocol: Chlorination with POCl₃ This protocol is adapted from the final step in the synthesis of 4,7-dichloroquinoline. [9][10]

-

Suspend the 7-chloro-4-quinolinol intermediate in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approx. 135-140 °C) and stir for 1-2 hours.

-

Cool the reaction mixture carefully. The excess POCl₃ is typically removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice. The resulting acidic aqueous mixture is neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the crude dichloroquinoline product.

-

The solid product is collected by filtration, washed thoroughly with water, and dried. Purification is achieved by recrystallization from a suitable solvent like ethanol or Skellysolve B. [9][13]

Diagram: Multi-Step Synthesis Workflow

Caption: Workflow for the synthesis of 4,7-dichloroquinoline, a model for multi-step routes.

Part 3: Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on factors such as the availability of starting materials, required substitution pattern, scalability, and safety considerations.

| Pathway | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |

| Skraup Synthesis | 3,5-Dichloroaniline, Glycerol | H₂SO₄, Nitrobenzene, Δ | One-pot reaction; uses simple, inexpensive starting materials. [2][4] | Often violent and exothermic; harsh conditions; low to moderate yields. [3][14] |

| Combes Synthesis | 3,5-Dichloroaniline, β-Diketone | H₂SO₄ or PPA, Δ | Good for producing 2,4-substituted quinolines; straightforward procedure. [15][16] | Requires specific β-diketone precursors; regioselectivity can be an issue with unsymmetrical diketones. |

| Multi-Step via Quinolinol | Substituted Aniline, EEMM | Dowtherm A (~250°C), NaOH, POCl₃ | High yields; greater control and safety; well-validated for industrial scale. [9][10] | Multiple steps required; involves high-boiling solvents and corrosive reagents. |

Conclusion

The synthesis of this compound can be approached through several distinct pathways. Classical methods like the Skraup and Combes syntheses offer direct, one-pot routes to the quinoline core but are often hampered by harsh conditions and limited control over substitution. In contrast, modern multi-step strategies, exemplified by the industrial synthesis of the related 4,7-dichloroquinoline, provide a more controlled, safer, and higher-yielding approach. This method involves the initial construction of a quinolinol intermediate followed by a robust chlorination step. For the drug development professional, understanding the nuances of each pathway—from the mechanistic logic to the practical execution—is essential for the efficient and strategic production of this vital pharmaceutical building block.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. iipseries.org [iipseries.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. This compound | CAS#:4964-77-6 | Chemsrc [chemsrc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Page loading... [wap.guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quinoline synthesis [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

- 21. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 22. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development [weimiaobio.com]

- 25. jptcp.com [jptcp.com]

- 26. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 27. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 28. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 30. mdpi.com [mdpi.com]

- 31. nbinno.com [nbinno.com]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Combes Quinoline Synthesis [drugfuture.com]

- 35. researchgate.net [researchgate.net]

- 36. scbt.com [scbt.com]

- 37. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 38. nbinno.com [nbinno.com]

- 39. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 40. researchgate.net [researchgate.net]

- 41. tandfonline.com [tandfonline.com]

physicochemical properties of 5,7-dichloroquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 5,7-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental causality and validation inherent in the characterization of such molecules. The narrative emphasizes the interconnectedness of structure, properties, and analytical methodology, providing a robust foundation for its application in research and development.

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline bicyclic system with two chlorine atoms substituted at positions 5 and 7.[1] This substitution pattern is critical as it significantly influences the molecule's electronic distribution, reactivity, and ultimately, its biological activity and utility as a synthetic precursor.[2]

The presence of the electronegative chlorine atoms and the nitrogen heteroatom governs the molecule's polarity, hydrogen bonding capability, and susceptibility to chemical reactions. Understanding these foundational attributes is the first step in predicting its behavior in various experimental and physiological systems.

Table 1: Chemical Identity and Molecular Properties of this compound

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4964-77-6 | [3][4] |

| Molecular Formula | C₉H₅Cl₂N | [1][3][4] |

| Molecular Weight | 198.05 g/mol | [1][3] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2Cl)Cl)N=C1 | [1] |

| InChI Key | SOYGNPWMLQHOGD-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its formulation, delivery, and bioavailability. The data presented below are compiled from various sources, with an emphasis on experimentally derived values where available.

Physical State and Appearance

At standard temperature and pressure, this compound exists as a solid. Its appearance is typically a powder. While some sources describe related compounds as pale yellow or light brown crystalline powders, specific color information for this compound is not consistently detailed.[2][5]

Thermal Properties

The melting and boiling points are fundamental indicators of a compound's purity and thermal stability.

-

Melting Point: There is no experimentally determined melting point available in the provided search results for this compound. The melting points cited in several sources (178-180 °C) refer to 5,7-dichloro-8-hydroxyquinoline.[6]

-

Boiling Point: The boiling point is reported as 308.3°C at 760 mmHg.[3][4] This relatively high boiling point is consistent with its aromatic structure and molecular weight.

-

Flash Point: The flash point is listed as 169.1 °C, a critical parameter for assessing fire hazards during handling and storage.[3][4]

Density and Refractive Index

-

Refractive Index: The refractive index is estimated to be 1.661.[3]

Solubility Profile

Solubility is a paramount property in drug development, influencing everything from reaction kinetics in synthesis to absorption in the body.

-

Aqueous Solubility: Like many chlorinated aromatic compounds, this compound is expected to have very limited solubility in water.

-

Organic Solvents: It is generally soluble in various organic solvents. While specific quantitative data is sparse for this exact compound, related quinolines show solubility in chloroform, DMSO, and methanol, sometimes requiring heat or sonication.[6][7] The LogP value further supports its lipophilic nature.

Lipophilicity and Polarity

-

LogP (XLogP3): The computed LogP value is 3.6.[1][3] This value indicates a high degree of lipophilicity, suggesting preferential partitioning into non-polar environments and membranes over aqueous media.

-

Topological Polar Surface Area (TPSA): The TPSA is 12.9 Ų.[1][3] This low value, arising only from the nitrogen atom, is consistent with a molecule that is not extensively hydrogen-bonded and has good potential for passive diffusion across biological membranes.

Table 2: Summary of Physicochemical Data for this compound

| Property | Value | Unit | Source(s) |

| Boiling Point | 308.3 | °C at 760 mmHg | [3][4] |

| Flash Point | 169.1 | °C | [3][4] |

| Density | 1.4 | g/cm³ | [3][4] |

| XLogP3 | 3.6 | [1][3] | |

| Topological Polar Surface Area | 12.9 | Ų | [1][3] |

| Hydrogen Bond Acceptor Count | 1 | [1][3] | |

| Hydrogen Bond Donor Count | 0 | [1] | |

| Complexity | 163 | [1][3] |

Spectral Analysis and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine unique carbon atoms in the molecule. The carbons bonded to the chlorine atoms (C5 and C7) would exhibit characteristic downfield shifts.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to C=C and C=N stretching vibrations within the aromatic rings. C-Cl stretching vibrations would also be present in the fingerprint region.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. The fragmentation pattern, particularly the isotopic signature from the two chlorine atoms (a characteristic M, M+2, M+4 pattern), would be a key identifier.[8]

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the quinoline ring system, which is electron-deficient, and the two chloro-substituents.

-

Stability: The compound should be stored in a dry, well-ventilated place, sealed in its container.[6] It is important to avoid heat, flames, and sparks.[4]

-

Reactivity: The chlorine atoms on the ring are susceptible to nucleophilic substitution reactions, which is the basis for its use as a chemical intermediate in the synthesis of drugs like chloroquine and hydroxychloroquine, where the chlorine at the 4-position is typically more reactive.[10][11]

-

Incompatible Materials: It should be kept away from strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen chloride.[4]

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections outline methodologies for determining key physicochemical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of a solid API intermediate like this compound involves a tiered approach, from identity confirmation to detailed physical property analysis.

Caption: Logical workflow for the physicochemical characterization of a solid API intermediate.

Protocol for Solubility Determination (Kinetic Method)

This protocol outlines a high-throughput kinetic solubility assay using a plate-based reader, ideal for early-stage drug development.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with UV-Vis capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

-

Compound Addition: Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This creates a 1:100 dilution.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to reach equilibrium.

-

Measurement: Measure the absorbance or light scattering of each well using a plate reader. The point at which the absorbance/scattering increases sharply indicates the concentration at which the compound has precipitated.

-

Data Analysis: The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Caption: Experimental workflow for kinetic solubility determination.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[4][12] Work should be conducted in a chemical fume hood to avoid inhalation of dust.[4]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[12]

-

Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, ensuring to flush under the eyelids.[12] Seek medical attention.[4]

-

Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[4][12]

-

Ingestion: Wash out the mouth with water and seek medical attention.[4]

-

-

Fire Fighting: Use dry powder or carbon dioxide extinguishers.[4] Protective clothing and a self-contained breathing apparatus should be worn by firefighters.[4]

-

Spill Management: For spills, mix with an inert absorbent material like sand, sweep up, and place in a tightly closed container for disposal.[4] Prevent the material from entering drains or water courses.[4]

Conclusion

This compound is a lipophilic, aromatic heterocyclic compound with well-defined physicochemical properties that make it a valuable intermediate in medicinal chemistry. Its high boiling point and low polar surface area are characteristic of its structure. A thorough understanding of its properties, supported by robust analytical characterization and adherence to strict safety protocols, is fundamental to its successful application in the synthesis of next-generation pharmaceuticals.

References

-

Solubility of Things. 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. Available from: [Link]

-

Solubility of Things. 5,7-Dichloro-2-methyl-8-hydroxyquinoline | Solubility of Things. Available from: [Link]

-

Chemsrc. This compound | CAS#:4964-77-6. Available from: [Link]

-

Yangzhong Tianli Chemical Co., Ltd. 5,7-Dichloro-8-hydroxyquinoline|773-76-2. Available from: [Link]

-

ChemBK. 5,7-Dichloro-8-hydroxyquinolin. Available from: [Link]

-

Naarini Molbio Pharma. 4,7-Dichloroquinoline. Available from: [Link]

-

ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Available from: [Link]

-

LabSolutions. This compound. Available from: [Link]

-

PubChem. This compound | C9H5Cl2N | CID 21766648. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

-

Wikipedia. 4,7-Dichloroquinoline. Available from: [Link]

-

ResearchGate. SEM photographs of this compound-8-ol (DCQ)-embedded polymer.... Available from: [Link]

-

PubChem. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866. Available from: [Link]

-

ResearchGate. Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Available from: [Link]

-

ACS Omega. Selective Copper(II) Complexes against Mycobacterium tuberculosis. Available from: [Link]

-

PubChem. 5,7-Dichloro-2-methylquinoline | C10H7Cl2N | CID 17039917. Available from: [Link]

-

Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]

- Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.. Available from: [Link]

-

International Journal for Research in Applied Science & Engineering Technology. C NMR and Mass Spectral Analysis of 2, 5- .... Available from: [Link]

Sources

- 1. This compound | C9H5Cl2N | CID 21766648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS#:4964-77-6 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 5,7-Dichloro-8-hydroxyquinoline CAS#: 773-76-2 [m.chemicalbook.com]

- 7. Naarini Molbio Pharma [naarini.com]

- 8. ijraset.com [ijraset.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5,7-Dichloroquinoline (CAS 4964-77-6) for Advanced Research and Development

This document provides a comprehensive technical overview of 5,7-dichloroquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple data presentation to offer field-proven insights into the compound's properties, handling, synthesis, and application. The structure of this guide is tailored to the specific nature of the compound, ensuring a logical and practical flow of information grounded in authoritative references.

Core Physicochemical & Molecular Properties

This compound is a solid, aromatic heterocyclic compound. The presence of two electron-withdrawing chlorine atoms on the carbocyclic ring significantly influences its electronic properties, reactivity, and biological potential compared to the parent quinoline molecule. These substitutions are critical for its role as a stable and versatile scaffold in chemical synthesis.

Chemical Structure

The fundamental structure consists of a quinoline ring system chlorinated at the 5th and 7th positions.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 4964-77-6 | [1] |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 308.3°C at 760 mmHg | [2] |

| Flash Point | 169.1 ± 7.9 °C | [2] |

| XLogP3 | 3.6 | [1][2] |

| Topological Polar Surface Area | 12.9 Ų | [1][2] |

| Refractive Index | 1.661 | [2] |

Synthesis and Purification Protocol

The synthesis of this compound is well-established in organic chemistry literature. One notable method is described by Elderfield and Kreuger, which serves as a foundational reference for its preparation.[2] The general strategy often involves the cyclization of an appropriately substituted aniline derivative.

Reaction Scheme: Conceptual Synthesis

A common approach to forming the quinoline ring is the Skraup synthesis or a related cyclization reaction, which condenses an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. For this compound, the starting material would be 3,5-dichloroaniline.

Caption: Conceptual workflow for the Skraup synthesis.

Protocol 1: Laboratory Synthesis (Representative)

This protocol is a representative example based on established quinoline synthesis methodologies. Causality: The use of a strong acid like sulfuric acid is crucial as it acts as both a catalyst and a dehydrating agent. The oxidizing agent is necessary to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline product.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge Reagents: To the flask, add 3,5-dichloroaniline, glycerol, and an oxidizing agent such as sodium m-nitrobenzenesulfonate.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath to manage the exothermic reaction.

-

Heating: Once the addition is complete, heat the reaction mixture to approximately 130°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until it is slightly alkaline. This step is critical to precipitate the crude product.

-

Isolation: Isolate the precipitated solid by vacuum filtration, washing thoroughly with water to remove inorganic salts.

Protocol 2: Purification by Recrystallization

Trustworthiness: Recrystallization is a self-validating purification technique. The formation of well-defined crystals from a saturated solution inherently excludes impurities, and a sharp, consistent melting point of the final product serves as a reliable indicator of high purity.

-

Solvent Selection: Choose a suitable solvent system. Ethanol is often effective for quinoline derivatives.[3]

-

Dissolution: Dissolve the crude this compound product in a minimum amount of hot ethanol. If the solution has color, a small amount of activated carbon can be added to decolorize it.

-

Hot Filtration: If activated carbon was used, perform a hot filtration to remove it and any insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for structural confirmation. The spectrum for this compound is expected to show distinct signals for the five aromatic protons. Due to the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, the protons will appear in the downfield region (typically 7.5-9.0 ppm). The coupling patterns (doublets, doublets of doublets) will be characteristic of the substitution pattern on the quinoline ring.

-

Mass Spectrometry: This analysis will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M+) at m/z ≈ 197 and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C=C and C=N stretching vibrations within the aromatic system.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the electron-deficient nature of the quinoline ring, further influenced by the two chlorine atoms.

-

Reactivity: Unlike 4,7-dichloroquinoline, where the chlorine at the 4-position is highly activated towards nucleophilic substitution, the chlorines at the 5 and 7 positions are considerably less reactive.[4] However, the molecule can undergo other transformations. The nitrogen atom can be quaternized, and the benzene ring can undergo electrophilic substitution, although the dichlorination deactivates the ring.

-

Applications in Medicinal Chemistry: The primary value of this compound lies in its role as a synthetic intermediate. It serves as a building block for constructing more complex molecules with potential pharmacological activity. For example, it has been used to prepare this compound-8-thiol and its derivatives, which have been evaluated for antimicrobial properties.[2] The broader class of quinoline derivatives is extensively studied for a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

The compound is classified with several hazards. The following table summarizes its GHS classifications.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Acute Toxicity, Dermal | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Harmful if inhaled |

Source:[6]

Protocol 3: Safe Handling and Personal Protective Equipment (PPE)

This protocol outlines a self-validating system for handling this compound. Adherence at each step minimizes exposure risk.

Caption: Safe handling workflow for this compound.

-

Engineering Controls: All manipulations of solid this compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles at all times.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.

-

Body Protection: A standard laboratory coat is required.[6]

-

-

Handling: Avoid creating dust when handling the solid material. Use appropriate tools (spatulas) for transfers. Wash hands thoroughly after handling.[6]

-

First Aid Measures:

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Keep away from strong oxidizing agents.[6]

-

Stability: The compound is stable under recommended storage conditions.

References

-

Gershon, H., & McNeil, M. W. (1971). Synthesis and antimicrobial activity of this compound-8-thiol and its derivatives. Journal of Medicinal Chemistry, 14(6), 549-550. [Link]

-

Molbase. (n.d.). Synthesis of 5,7-dichloro-3-methylquinoline-8-carboxylic acid (compound no.5). [Link]

-

El-Sayed, N. N. E., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 833-840. [Link]

- Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Antimicrobial Agents: Innovations in 5,7-Dichloro-8-hydroxyquinoline Applications. [Link]

-

Kumar, V., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(5), 1369-1372. [Link]

-

Ferguson, M. J., & Lough, A. J. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. [Link]

-

ResearchGate. (2025). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4782. [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. [Link]

-

ATB (Automated Topology Builder). (n.d.). 4,7-Dichloroquinoline. [Link]

-

ResearchGate. (n.d.). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). [Link]

-

Chemsrc. (n.d.). This compound | CAS#:4964-77-6. [Link]

- Google Patents. (2019). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

- Google Patents. (2014).

-

SciELO. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. [Link]

-

D'Oliveira, G. G. S., et al. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. Inorganic Chemistry. [Link]

Sources

- 1. This compound | C9H5Cl2N | CID 21766648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:4964-77-6 | Chemsrc [chemsrc.com]

The 5,7-Dichloroquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its halogenated derivatives, the 5,7-dichloroquinoline scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives. We will delve into their significant anticancer, antimicrobial, and antiviral properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the versatile and potent nature of the this compound core.

Introduction: The Chemical and Biological Significance of the this compound Scaffold

The quinoline scaffold is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring.[2] Halogenation of the quinoline ring system, particularly with chlorine atoms, has been a successful strategy in medicinal chemistry to enhance the biological activity of the parent molecule. The introduction of chlorine atoms at the 5 and 7 positions of the quinoline ring creates the this compound scaffold, a core structure that has been extensively investigated for its therapeutic potential. The electron-withdrawing nature of the chlorine atoms significantly modulates the electronic properties of the quinoline ring, influencing its interaction with biological targets.

This guide will focus on the diverse biological activities exhibited by derivatives of the this compound scaffold, with a particular emphasis on their applications in oncology, infectious diseases, and virology.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the this compound scaffold have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3] Their anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[4]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Oncogenic Pathways

A prominent anticancer mechanism of this compound derivatives, particularly 5,7-dichloro-8-hydroxyquinoline (also known as Chloroxine), is their ability to function as metal ionophores, disrupting intracellular metal ion homeostasis. By binding to and transporting metal ions like copper and zinc across cellular membranes, these compounds can elevate intracellular reactive oxygen species (ROS) levels, leading to oxidative stress and the induction of apoptosis.[2]

Furthermore, certain derivatives have been shown to inhibit critical enzymes and signaling pathways implicated in cancer progression. For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a structurally related compound, has been shown to inhibit the Forkhead Box M1 (FoxM1) signaling pathway, a key regulator of cell proliferation and migration in cholangiocarcinoma.[3] This inhibition leads to a downstream reduction in the expression of cell cycle regulators like Cyclin D1.[3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Cholangiocarcinoma (KKU-M213) | 10.5 | [3] |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Cholangiocarcinoma (KKU-M213) | 25.2 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of the this compound derivative and incubate for an additional 48-72 hours.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

This compound derivatives, particularly 5,7-dichloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinaldine, have long been recognized for their potent antimicrobial and antifungal properties.[5][6] They exhibit a broad spectrum of activity against various microorganisms.[7]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of these compounds is largely attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function.[8] By sequestering these metal ions, they disrupt critical cellular processes, leading to the inhibition of microbial growth or cell death.[6] The lipophilicity of the this compound scaffold facilitates its passage through microbial cell membranes, allowing it to reach its intracellular targets.

Quantitative Data: Antimicrobial Spectrum

The following table presents the minimum inhibitory concentration (MIC) values for this compound derivatives against a panel of pathogenic microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5,7-dichloro-8-hydroxyquinoline | Staphylococcus aureus | - | [7] |

| Escherichia coli | - | [7] | |

| Pseudomonas aeruginosa | - | [7] | |

| Salmonella typhi | - | [7] | |

| Streptococcus pyogenes | - | [7] |

Specific MIC values were not provided in the abstract, but the study indicates activity against these organisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Antiviral Activity: A Promising Frontier in Infectious Disease Research

Recent studies have highlighted the potential of this compound derivatives as broad-spectrum antiviral agents.[2][9] Their activity has been demonstrated against a range of viruses, including the dengue virus.[9]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanism of this compound derivatives is still under investigation, but it is believed to involve the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase. For some viruses, like the dengue virus, these compounds appear to act at an early stage of the viral lifecycle, reducing the production of viral proteins and infectious virions.[9]

Quantitative Data: In Vitro Antiviral Efficacy

The following table shows the in vitro antiviral activity of novel this compound derivatives against Dengue virus serotype 2 (DENV2).

| Compound | Virus | EC50 (µM) | Reference |

| 5,7-dichloro-2-isopropylquinolin-8-ol | DENV2 | 3.03 | [9] |

| 5,7-dichloro-2-isobutylquinolin-8-ol | DENV2 | - | [9] |

EC50 for the isobutyl derivative was not explicitly stated in the abstract.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

Methodology:

-

Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cell monolayer with a known dilution of the virus in the presence or absence of the this compound derivative.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

-

Plaque Visualization: Stain the cell monolayer with a vital stain (e.g., crystal violet) to visualize the plaques (areas of cell death).

-

Quantification: Count the number of plaques in the treated and untreated wells to determine the percentage of plaque reduction and calculate the EC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and potent core structure in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including significant anticancer, antimicrobial, and antiviral effects. The mechanisms underlying these activities are often multifaceted, involving metal chelation, induction of oxidative stress, and inhibition of key cellular and viral enzymes.

Future research in this area should focus on:

-

Synthesis of novel derivatives: The design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of action studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies: Evaluation of the efficacy and safety of promising candidates in preclinical animal models.

-

Combination therapies: Exploring the synergistic effects of this compound derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of the this compound scaffold holds immense promise for the development of next-generation therapeutics to address some of the most pressing challenges in human health.

References

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central. Retrieved from [Link]

-

The Future of Antimicrobial Agents: Innovations in 5,7-Dichloro-8-hydroxyquinoline Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. (n.d.). MDPI. Retrieved from [Link]

-

Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015, April 8). Dove Medical Press. Retrieved from [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018, March 16). National Institutes of Health. Retrieved from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives. (n.d.). DergiPark. Retrieved from [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Retrieved from [Link]

-

Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (n.d.). ProQuest. Retrieved from [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025, February 24). International Journal of Medical Pharmaceutical and Health Sciences. Retrieved from [Link]

-

Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. (n.d.). ScienceDirect. Retrieved from [Link]

-

[5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021, December 18). Semantic Scholar. Retrieved from [Link]

-

Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021, July 1). PubMed Central. Retrieved from [Link]

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025, October 24). ResearchGate. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. (2022, November 20). MDPI. Retrieved from [Link]

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024, June 3). PubMed Central. Retrieved from [Link]

-

Quinones as Neuroprotective Agents. (n.d.). MDPI. Retrieved from [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022, October 12). PubMed Central. Retrieved from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). National Institutes of Health. Retrieved from [Link]

-

A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Selective Copper(II) Complexes against Mycobacterium tuberculosis. (2025, December 29). ACS Omega. Retrieved from [Link]

-

Enone- and chalcone-chloroquinoline hybrid analogs: In silico-guided design, synthesis, antiplasmodial activity, in vitro metabolism and mechanistic studies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

An Update on Development of Small-Molecule Plasmodial Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Compounds from Natural Sources as Protein Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Broad-Spectrum Antivirals Derived from Natural Products. (2023, April 30). PubMed Central. Retrieved from [Link]

-

Broad-spectrum antiviral agents. (n.d.). Frontiers. Retrieved from [Link]

-

Towards a broad-spectrum antiviral agent. (2025, September 30). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial activity of this compound-8-thiol and its derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship (QSAR). (n.d.). Wikipedia. Retrieved from [Link]

-

Quantitative Structure–activity Relationship Modeling of Some Naphthoquinone Derivatives as Inhibitors of Pathogenic Agent IDO1. (2021, December 17). Brieflands. Retrieved from [Link]

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enone- and chalcone-chloroquinoline hybrid analogs: In silico-guided design, synthesis, antiplasmodial activity, in vitro metabolism and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5,7-Dichloroquinoline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. The strategic placement of halogen atoms on this heterocyclic system can dramatically influence physicochemical properties and pharmacological effects, a principle well-established in drug design.[1] 5,7-dichloroquinoline, a specific dihalogenated derivative, represents a molecule of significant interest, yet its precise mechanism of action remains largely unexplored in dedicated studies. This guide addresses this knowledge gap by providing a comprehensive, technically-grounded framework for its investigation. Instead of presenting a known pathway, we infer potential mechanisms from closely related analogues—such as the antimalarial 4,7-dichloroquinoline and the antimicrobial 5,7-dichloro-8-hydroxyquinoline—to propose a robust, multi-pronged experimental strategy.[2][3] This document serves as a detailed roadmap for researchers, outlining the causality behind experimental choices and providing validated, step-by-step protocols to elucidate the biological targets and signaling pathways of this compound.

Introduction: The Quinoline Core and the Influence of Dihalogenation

Quinoline and its derivatives exhibit an impressive breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5] The introduction of halogen atoms, particularly chlorine, is a proven strategy for enhancing the potency and modulating the target specificity of these compounds.[6][7] For instance, the chlorine at position 7 is considered crucial for the antimalarial activity of chloroquine, a derivative of the related 4,7-dichloroquinoline.[7] Similarly, derivatives of 5,7-dichloro-4-hydroxyquinoline have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.[8]

Given the established bioactivity of its isomers and substituted analogues, it is logical to hypothesize that this compound may act upon one or more of the following mechanistic pathways:

-

Antiparasitic Action: Inhibition of hemozoin polymerization, a validated target for quinoline-based antimalarials.[9]

-

Anticancer Activity: Modulation of critical cell signaling pathways such as PI3K/Akt/mTOR and/or induction of cell cycle arrest.[10][11]

-

Antimicrobial Effects: Disruption of bacterial and fungal growth, a known property of halogenated 8-hydroxyquinolines.[3][12]

-

Neurological Activity: Antagonism of excitatory amino acid receptors like the NMDA receptor.[8]

This guide provides the experimental framework to systematically test these hypotheses. The following sections detail the workflows, from initial screening to deep mechanistic analysis, required to define the pharmacological profile of this compound.

Proposed Investigational Workflow

A logical progression is essential to efficiently characterize a novel compound. We propose a tiered approach, starting with broad activity screening and moving towards specific molecular target identification and pathway analysis.

Caption: Proposed experimental workflow for this compound.

Tier 1: Broad-Spectrum Activity Screening

The initial step is to determine in which biological context(s) this compound exhibits activity.

Antimicrobial and Antifungal Activity

Based on the known properties of compounds like 5,7-dichloro-8-hydroxyquinoline, a primary screen for antimicrobial effects is warranted.[3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO). Prepare a two-fold serial dilution series in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]

-

Inoculation: Add a standardized suspension of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Cryptococcus neoformans) to each well.[3][11]

-

Controls: Include a positive control (a known antibiotic/antifungal like Ciprofloxacin or Amphotericin B) and a negative control (media with DMSO, no compound).[3][11]

-

Incubation: Incubate plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).[3]

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Antiproliferative and Antimalarial Screening

The structural similarity to 4,7-dichloroquinoline, a precursor to potent anticancer and antimalarial drugs, necessitates screening in these areas.[2][10]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) or Plasmodium falciparum-infected red blood cells in 96-well plates and allow to adhere/stabilize overnight.[13]

-

Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert MTT into a purple formazan product.[10]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting absorbance against compound concentration.

Tier 2: Elucidating the Mechanism of Action

Positive results from Tier 1 screening will guide the selection of specific mechanistic assays.

Mechanism of Antimalarial Action: Hemozoin Inhibition

If this compound shows activity against P. falciparum, its most probable mechanism is the inhibition of heme detoxification, a hallmark of quinoline antimalarials.[14] During its intra-erythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. It detoxifies this heme by polymerizing it into an inert crystal called hemozoin (β-hematin).[14][15]

Caption: Proposed inhibition of hemozoin formation by this compound.

Experimental Protocol: Heme Polymerization Inhibitory Activity (HPIA) Assay

-

Reaction Setup: In a microtube, add 100 µL of 1 mM hematin solution (in 0.2 M NaOH).[16]

-

Compound Addition: Add 50 µL of this compound at various concentrations. Use distilled water as a negative control and chloroquine as a positive control.[15][16]

-

Initiation: Initiate the polymerization reaction by adding 50 µL of glacial acetic acid (to achieve a pH of ~2.6-4.8).[15][16]

-

Incubation: Incubate the mixture at 37°C for 24 hours to allow for β-hematin formation.[15]

-

Washing: Centrifuge the tubes at 8000 rpm for 10 minutes. Discard the supernatant (containing unreacted heme) and wash the pellet three times with DMSO to remove any remaining monomeric heme.[16]

-

Quantification: Dissolve the final pellet (β-hematin) in 200 µL of 0.1 M NaOH. Transfer to a 96-well plate and read the optical density at 405 nm.[16]

-

Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.

Mechanisms of Anticancer Action

If the compound exhibits antiproliferative activity, two common mechanisms for quinoline derivatives are cell cycle arrest and inhibition of survival signaling pathways.[10][11]

Experimental Protocol: Flow Cytometry with Propidium Iodide (PI) Staining

-

Cell Culture and Treatment: Seed a relevant cancer cell line in 6-well plates. Treat with the IC50 concentration of this compound (and a vehicle control) for 24, 48, and 72 hours.[8]

-

Harvesting: Harvest cells by trypsinization, then wash with cold Phosphate-Buffered Saline (PBS).[8][9]

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes. This permeabilizes the cells and preserves their structure.[8][17]

-

Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[9][17]

-

Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[8]

-

Data Interpretation: Use cell cycle analysis software to generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.[8]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[10][18] Many small molecule inhibitors target this pathway.

Caption: Potential inhibition points of this compound in the PI3K/Akt/mTOR pathway.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment and Lysis: Treat cancer cells with this compound for various time points (e.g., 2, 6, 24 hours). Harvest the cells on ice and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[12]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12][19]

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load 20-30 µg of total protein per lane.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[20]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies specific for key pathway proteins, such as phospho-Akt (Ser473), total Akt, phospho-mTOR, and total mTOR.[12][19]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

-

Analysis: A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway. Use a loading control like β-actin or GAPDH to confirm equal protein loading across all lanes.

Mechanism of Neurological Action: NMDA Receptor Antagonism

Should initial screens suggest neurological activity, or based on the activity of the related 5,7-dichlorokynurenic acid, investigating NMDA receptor antagonism is a logical step.[8]

Investigational Strategy: Computational and In Vitro Approaches

-

Molecular Docking: Perform in silico molecular docking studies to predict the binding affinity and mode of interaction of this compound with the glycine co-agonist site or other allosteric sites on the NMDA receptor subunits (e.g., GluN2B).[21][22] This provides a theoretical basis for potential antagonism.

-

Radioligand Binding Assay: If docking is promising, proceed with a competitive radioligand binding assay. This experiment measures the ability of this compound to displace a known radiolabeled NMDA receptor antagonist from the receptor, allowing for the determination of its binding affinity (Ki).

-

Electrophysiology: The most definitive method is to use electrophysiological techniques, such as patch-clamp recording on cultured neurons or oocytes expressing NMDA receptors. This allows for direct measurement of the compound's effect on ion currents flowing through the NMDA receptor channel, confirming whether it acts as an antagonist.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Summary of Hypothetical In Vitro Activity Data for this compound

| Assay Type | Target/Cell Line | Metric | Value (µM) | Positive Control | Control Value (µM) |

|---|---|---|---|---|---|

| Antimalarial | P. falciparum (3D7) | IC50 | 1.2 | Chloroquine | 0.025 |

| Antimalarial | Hemozoin Inhibition | IC50 | 15.8 | Chloroquine | 12.5 |

| Anticancer | MCF-7 (Breast) | IC50 | 8.5 | Doxorubicin | 0.9 |

| Anticancer | HCT116 (Colon) | IC50 | 12.3 | 5-Fluorouracil | 5.1 |

| Antimicrobial | S. aureus | MIC | 32 | Ciprofloxacin | 1.0 |

| Antifungal | C. albicans | MIC | 64 | Amphotericin B | 0.5 |

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action of this compound. By leveraging knowledge from structurally related compounds, we have established a clear experimental path from broad phenotypic screening to specific molecular target validation. The proposed workflows and detailed protocols provide researchers with the necessary tools to systematically investigate its potential as an antimalarial, anticancer, antimicrobial, or neuroactive agent. Positive findings from these in vitro studies will form the critical foundation for advancing this compound into more complex cellular models and ultimately, into in vivo efficacy studies, paving the way for potential therapeutic development.

References

-

Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. Retrieved from [Link]

-

(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.). ResearchGate. Retrieved from [Link]

-

Cell Cycle Analysis. (2017). UWCCC Flow Lab. Retrieved from [Link]

-

Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches. (2023). Frontiers in Chemistry. Retrieved from [Link]

-

Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches. (2023). PubMed Central. Retrieved from [Link]

-

[5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. (1969). Farmaco Sci. Retrieved from [Link]

-

Novel NMDA Receptor Antagonists: A Review of Compounds Patented since 2006. (2015). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

Protocols. (n.d.). Moores Cancer Center. Retrieved from [Link]

-

Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (2023). MDPI. Retrieved from [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2022). MDPI. Retrieved from [Link]

-

Selective Copper(II) Complexes against Mycobacterium tuberculosis. (2023). ACS Omega. Retrieved from [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PubMed Central. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (2011). PubMed Central. Retrieved from [Link]

-

Structure--activity relationship of quinolones. (1989). Clinical and Investigative Medicine. Retrieved from [Link]

-

Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simulation studies. (2020). RSC Publishing. Retrieved from [Link]

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2023). ResearchGate. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online. Retrieved from [Link]

-

A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. (2014). PLOS One. Retrieved from [Link]

-

Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery: Technologies for In Vitro β-Hematin Formation Assay. (2011). ResearchGate. Retrieved from [Link]

-

Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. (2020). Journal UII. Retrieved from [Link]

-

Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2022). PubMed Central. Retrieved from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

Sources

- 1. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journal.uii.ac.id [journal.uii.ac.id]

- 16. benchchem.com [benchchem.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simulation studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00722F [pubs.rsc.org]

Introduction: The Strategic Importance of the Dichloroquinoline Scaffold

An In-Depth Technical Guide to 5,7-Dichloroquinoline: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This compound is a halogenated heterocyclic aromatic compound that has emerged as a crucial building block in the landscape of pharmaceutical and materials science.[1][2] Identified by its CAS Number 4964-77-6 and chemical formula C₉H₅Cl₂N, this molecule serves as a versatile precursor for a diverse array of more complex chemical entities.[1][3][4] Its strategic importance lies in the quinoline core, a privileged scaffold in medicinal chemistry, combined with the reactivity imparted by its two chlorine substituents. This guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its chemical reactivity and extensive applications as a key intermediate in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this compound is pivotal for leveraging its full potential in creating next-generation pharmaceuticals.

Core Physicochemical Data

A comprehensive understanding of a compound's physicochemical properties is the foundation of its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4964-77-6 | [1][3][4] |

| Molecular Formula | C₉H₅Cl₂N | [1][3][4] |